N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells and Conductive Polymers
Research on similar compounds includes the development of materials for polymer solar cells and conductive polymers. For instance, a study by Pei Cheng, Yongfang Li, and X. Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells, highlighting its role in enhancing power conversion efficiency due to improved charge transfer routes and suitable phase separation (Cheng, Li, & Zhan, 2014). Similarly, G. Sotzing, J. Reynolds, and P. Steel (1996) synthesized and characterized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which showed potential in the development of electrochromic conducting polymers due to their low oxidation potentials and stable conducting states (Sotzing, Reynolds, & Steel, 1996).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, compounds with thiophene and oxalamide functionalities have been explored for their efficiency in catalytic systems. Subhadip De, Junli Yin, and D. Ma (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in a copper-catalyzed coupling reaction, showcasing its effectiveness in Goldberg amidation processes (De, Yin, & Ma, 2017). This research indicates the potential of similar compounds in facilitating various organic transformations.
Molecular Design and Polymer Research
Further investigations into molecular design and polymer research have highlighted the versatility of thiophene-based compounds. M. Miyasaka, T. Yamazaki, and H. Nishide (2001) synthesized poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with a high spin concentration, which exhibited unique electronic properties and potential for electrical conductivity enhancement (Miyasaka, Yamazaki, & Nishide, 2001).
Mechanism of Action
Target of action
Many compounds with similar structures are known to have antioxidant potential . They might interact with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage.
Mode of action
These compounds might work by donating an electron to the ROS, neutralizing them and preventing them from reacting with other molecules in the cell .
Biochemical pathways
The primary pathway affected would likely be the oxidative stress pathway. By neutralizing ROS, these compounds could prevent oxidative damage to proteins, lipids, and DNA within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with similar structures might be well absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of action
The primary result of the action of these compounds would likely be a reduction in oxidative stress within the cell, which could prevent cellular damage and potentially reduce the risk of certain diseases .
Action environment
The action, efficacy, and stability of these compounds could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N'-tert-butyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)14-11(17)10(16)13-6-9(15)8-4-5-18-7-8/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYHNJPUHZMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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